6-Ethyl-2,2-dimethyl-1-indanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-ethyl-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-4-9-5-6-10-8-13(2,3)12(14)11(10)7-9/h5-7H,4,8H2,1-3H3 |
InChI Key |
WHKPZIMHCZPTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(C2=O)(C)C)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethyl 2,2 Dimethyl 1 Indanone and Analogous Indanone Derivatives
Classical Annulation and Cyclization Approaches
Traditional methods for the synthesis of the indanone core have long relied on robust and well-established reactions, including Friedel-Crafts chemistry, electrocyclic rearrangements, and the cyclization of functionalized aryl precursors.
Friedel-Crafts Acylation and Alkylation Reactions for Indanone Synthesis
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a principal route for the formation of indanones. This method typically involves the intramolecular acylation of a suitable aromatic substrate. For the synthesis of 2,2-disubstituted indanones, a common strategy involves the cyclization of a 3-aryl-3,3-dialkylpropanoic acid or its corresponding acid chloride. google.com
A notable example is the synthesis of 2,2-dimethyl-1-indanone, which can be achieved through the cyclization of α,α-dimethyldihydrocinnamic acid using polyphosphoric acid as a catalyst. google.com Alternatively, the corresponding acid chloride can be cyclized in the presence of a Lewis acid catalyst such as aluminum chloride. google.com
A patent for the synthesis of 2,6-dimethyl-1-indanone, a close analog of the target compound, outlines a method starting from m-methylbenzoyl chloride and propylene. google.com The process involves a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation, catalyzed by aluminum trichloride, to yield the desired indanone. google.com This approach highlights the versatility of Friedel-Crafts chemistry in constructing substituted indanones.
| Starting Material(s) | Key Reagents | Product | Reference |
| m-Methylbenzoyl chloride, Propylene | Aluminum trichloride | 2,6-Dimethyl-1-indanone | google.com |
| α,α-Dimethyldihydrocinnamic acid | Polyphosphoric acid | 2,2-Dimethyl-1-indanone | google.com |
| α,α-Dimethyldihydrocinnamic acid chloride | Aluminum chloride | 2,2-Dimethyl-1-indanone | google.com |
Nazarov Cyclization and Related Electrocyclic Rearrangement Pathways
The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones, which can be applied to the formation of the indanone ring system. This reaction typically involves the acid-catalyzed conrotatory cyclization of a divinyl ketone. While direct application to 6-Ethyl-2,2-dimethyl-1-indanone is not prominently documented, the general principle can be adapted for analogous structures.
The process involves the generation of a pentadienyl cation which then undergoes a 4π-electrocyclic ring closure. The reaction is often promoted by strong Lewis or Brønsted acids. Modern variations of the Nazarov cyclization have expanded its scope and utility in organic synthesis. organic-chemistry.org
Intramolecular Cyclization of Arylpropionic Acid and Related Derivatives
The intramolecular cyclization of 3-arylpropionic acids and their derivatives is a direct and widely used method for the synthesis of 1-indanones. This reaction is a form of intramolecular Friedel-Crafts acylation. The cyclization is typically promoted by strong acids such as polyphosphoric acid, sulfuric acid, or Eaton's reagent.
For instance, the preparation of 2,2-dialkyl-1-indanones can be achieved by the cyclization of the corresponding 2,2-dialkyl-3-phenylpropionic acid in the presence of a mineral acid. google.com This method is advantageous due to the direct conversion of the carboxylic acid to the cyclic ketone.
Transition Metal-Catalyzed Synthetic Pathways
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including indanones. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Carbonylative Cyclizations for Indanone Formation
Palladium-catalyzed reactions have been extensively developed for the synthesis of carbonyl-containing compounds. Carbonylative cyclizations, in particular, provide a direct route to cyclic ketones like indanones from readily available starting materials. These reactions typically involve the palladium-catalyzed carbonylation of an aryl halide or triflate bearing a tethered alkene.
The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by carbon monoxide insertion to form an acyl-palladium intermediate. Subsequent intramolecular migratory insertion of the alkene into the acyl-palladium bond, followed by β-hydride elimination and tautomerization, or reductive elimination, affords the indanone product. These reactions have been shown to be effective for the synthesis of a variety of indanone derivatives. organic-chemistry.org
Rhodium-Catalyzed Cycloaddition, Carbonylative, and Addition Reactions in Indanone Synthesis
Rhodium catalysts have also proven to be highly effective in the synthesis of indanones through various reaction pathways. Rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids or their derivatives under a carbon monoxide atmosphere is a notable method for constructing the indanone skeleton.
In these reactions, an arylrhodium species, generated from the arylboronic acid, undergoes migratory insertion with an alkyne. Subsequent carbonylation and reductive cyclization lead to the formation of the indanone ring. Studies have shown that the electronic nature of both the arylboronic acid and the alkyne can influence the reaction yield.
| Catalyst System | Reactants | Reaction Type | Product | Reference |
| Rhodium catalyst | Alkyne, Arylboroxine, CO | Carbonylative Arylation | Indanone |
Copper-Catalyzed Intramolecular Annulations to Form Indanone Scaffolds
Copper catalysis has emerged as a powerful tool for the synthesis of indanone derivatives. These methods often offer mild reaction conditions and broad functional group tolerance.
A notable example is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgnih.gov This process utilizes the inexpensive catalyst copper(II) triflate (Cu(OTf)₂) and Togni's reagent, which serves as both a radical initiator and a source of the CF₃ group. frontiersin.orgnih.gov The reaction proceeds through a radical-triggered addition, followed by a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade to construct trifluoromethylated 1-indanones with an all-carbon quaternary center. frontiersin.orgnih.gov In many instances, this method exhibits complete stereoselectivity. frontiersin.org
Another copper-catalyzed approach involves the Nazarov cyclization of α,β-unsaturated arylketones. nih.gov The use of catalytic amounts of copper(II) triflate (Cu(OTf)₂) or copper(II) perchlorate (B79767) (Cu(ClO₄)₂) as Lewis acids facilitates the cyclization of dienones, yielding cyclic products as single diastereoisomers in high yields. nih.gov The substitution pattern on the dienone plays a crucial role in controlling the reactivity and selectivity of this cyclization. nih.gov Additionally, a stereoselective, tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone (B140024) derivatives can be achieved using copper(II) triflate in the presence of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. nih.gov
Copper-mediated intramolecular aromatic C–H amination has also been developed for the synthesis of indoline (B122111) analogues, which can be precursors to indanones. figshare.com This reaction can proceed under noble-metal-free conditions, and in some cases, the use of manganese dioxide (MnO₂) as a terminal oxidant allows the process to be catalytic in copper. figshare.com
Table 1: Examples of Copper-Catalyzed Indanone Synthesis
| Catalyst | Substrate | Reagents | Product | Key Features |
|---|---|---|---|---|
| Cu(OTf)₂ | 1,6-Enynes | Togni's reagent, TMSCN | Trifluoromethylated 1-indanones | Radical-induced three-component cascade; good yields; high stereoselectivity. frontiersin.orgnih.gov |
| Cu(OTf)₂ or Cu(ClO₄)₂ | Dienones (Nazarov Substrates) | - | Substituted 1-indanones | Nazarov cyclization; high yields; single diastereoisomers. nih.gov |
| Cu(II) triflate | α,β-Unsaturated arylketones | N-fluorobenzenesulfonimide (NFSI) | Fluorine-containing 1-indanone derivatives | Stereoselective tandem transformation. nih.gov |
Other Metal-Mediated or Catalyzed Methodologies (e.g., Ru, In, SbF₅)
Besides copper, other metals have been effectively employed in the synthesis of indanones, each offering unique advantages in terms of reactivity and selectivity.
Ruthenium (Ru): Ruthenium-catalyzed reactions have shown promise in indanone synthesis. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products. organic-chemistry.org The mechanism is believed to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org Additionally, ruthenium(II)-catalyzed intramolecular cyclization of vinyl diazoesters provides a route to densely functionalized furans, which can be subsequently converted to other cyclic compounds. nih.gov
Indium (In): Indium triflate (In(OTf)₃), in combination with benzoic acid, synergistically promotes the coupling of alkynes and acetals to generate 2,3-disubstituted indanones in excellent yields and with high diastereoselectivity. organic-chemistry.org This transformation proceeds through a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org
Antimony (Sb): Antimony pentafluoride (SbF₅) has been utilized as an efficient catalyst for the one-pot synthesis of indanone compounds from a mixture of phenylalkynes and aldehydes. organic-chemistry.org The presence of ethanol (B145695) as an additive facilitates the reaction, affording the corresponding 2,3-disubstituted indanones as a single trans-isomer. organic-chemistry.org
Table 2: Overview of Other Metal-Catalyzed Indanone Syntheses
| Metal Catalyst | Substrates | Key Features |
|---|---|---|
| Ruthenium (Ru) | 2-Alkyl-1-ethynylbenzene derivatives | Cyclization via a 1,5-hydrogen shift. organic-chemistry.org |
| Indium (In) | Alkynes and acetals | Tandem [2+2] cycloaddition and Nazarov reaction; high yield and diastereoselectivity. organic-chemistry.org |
Stereoselective and Asymmetric Synthesis of Chiral Indanone Derivatives
The development of stereoselective methods to produce chiral indanones is of great importance, particularly for the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired biological activity. rsc.org
Asymmetric reduction of a prochiral ketone is a common strategy to introduce chirality.
Corey–Bakshi–Shibata (CBS) Reduction: This method has been successfully applied to the enantioselective reduction of indanone derivatives, achieving good to excellent enantioselectivity. acs.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of various substrates has been a cornerstone of producing chiral molecules. For indoles, which can be precursors to indanones, N-Boc protection allows for enantioselective cis-hydrogenation using a Pd(TFA)₂/H8-BINAP system. wikipedia.org The Noyori-type catalysts, particularly BINAP/diamine-Ru systems, are highly effective for the asymmetric hydrogenation of ketones. wikipedia.org
Creating chiral centers during the ring-forming step is another powerful approach.
Reductive-Heck Reaction: An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgnih.gov The choice of base can influence the outcome, leading to either the 3-substituted indanone or the corresponding α-exo-methylene indanone. acs.orgnih.gov
Rhodium-Catalyzed 1,4-Addition: Chiral 3-aryl-1-indanones can be synthesized through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org Using MonoPhos as a chiral ligand under mild conditions provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org
Nickel-Catalyzed Reductive Cyclization: A nickel-catalyzed reductive cyclization of enones offers a versatile method for producing indanones with high enantiomeric induction. organic-chemistry.org This has been applied to the stereoselective synthesis of medically valuable compounds. organic-chemistry.org
Palladium-Catalyzed C-C Bond Activation/Carbonylation: Chiral indanones bearing a quaternary carbon stereocenter can be synthesized via a palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones with carbon monoxide. organic-chemistry.org This method demonstrates good functional group tolerance and yields products with excellent enantiomeric ratios. organic-chemistry.org
Green Chemistry Considerations and Sustainable Approaches in Indanone Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of indanones is no exception. nih.govrsc.org
Traditional methods for indanone synthesis, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their chlorides, often require harsh conditions like high temperatures and long reaction times, and can generate significant amounts of toxic waste. nih.govpreprints.org The direct dehydrative cyclization of 3-arylpropionic acids is preferred from a green chemistry perspective as it produces water as the only byproduct, in contrast to the two-step process via acid chlorides which generates corrosive compounds. nih.gov
Modern approaches focus on several key principles of green chemistry:
Use of Greener Solvents: Research has explored replacing hazardous solvents with more sustainable alternatives. For example, 4-methyltetrahydropyran (4-MeTHP) has been used as a green solvent for the Nazarov cyclization reaction to produce indanones from chalcones. preprints.orgpreprints.org While the yield may be lower than in traditional solvents, this approach avoids harmful chemicals and simplifies the work-up process. preprints.orgpreprints.org
Catalysis: The use of catalysts, especially those that are recyclable, is a cornerstone of green chemistry. Metal-triflate-catalyzed intramolecular Friedel-Crafts acylation in triflate-anion ionic liquids under microwave irradiation is an example of an efficient and environmentally benign procedure. nih.govresearchgate.net The catalytic system can often be recovered and reused without a significant loss of activity. nih.govresearchgate.net L-proline has also been investigated as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to form indanones under metal- and additive-free conditions. rsc.org
Alternative Energy Sources: Microwave irradiation and high-intensity ultrasound have been employed as non-conventional energy sources to promote the synthesis of 1-indanones. nih.gov These techniques can often reduce reaction times and improve energy efficiency compared to conventional heating. preprints.orgresearchgate.net
Table 3: Green Chemistry Approaches in Indanone Synthesis
| Approach | Method | Key Green Features |
|---|---|---|
| Alternative Solvents | Nazarov cyclization in 4-methyltetrahydropyran (4-MeTHP). preprints.orgpreprints.org | Use of a biodegradable, non-hazardous solvent. preprints.orgpreprints.org |
| Catalysis | Metal-triflate catalysis in ionic liquids. nih.govresearchgate.net | Recyclable catalyst, reduced waste. nih.govresearchgate.net |
| Organocatalysis | L-proline catalyzed intramolecular hydroacylation. rsc.org | Metal-free, environmentally benign catalyst. rsc.org |
Chemical Derivatization and Functionalization Strategies of 1 Indanone Derivatives
Transformations at the Carbonyl Moiety (e.g., Reduction to Indanols, Ketone Functionalization)
The carbonyl group is a primary site for functionalization in 1-indanone (B140024) derivatives. A principal transformation is its reduction to the corresponding alcohol, an indanol. This reaction is significant as chiral indanols are valuable precursors for synthesizing complex pharmaceutical intermediates. tandfonline.comresearchgate.net
Biocatalytic reduction of 1-indanone to produce enantiopure (S)-1-indanol has been a subject of extensive research. tandfonline.comresearchgate.net This method is considered a green and efficient alternative to chemical processes. tandfonline.com Whole-cell biocatalysts, such as various strains of lactic acid bacteria (LAB), have been successfully employed for the enantioselective reduction of 1-indanone. researchgate.net For instance, Lactobacillus paracasei BD71 has demonstrated high reductive capacity, yielding (S)-1-indanol with high enantiomeric excess (ee) and conversion rates. tandfonline.comresearchgate.net The use of whole-cell biocatalysts is advantageous as they contain the necessary co-factors, which can be recycled, and the enzymes are more stable within the cellular environment. tandfonline.com
Ketoreductases (KREDs), which are NAD(P)H-dependent enzymes, are also widely used for the reduction of prochiral ketones to chiral alcohols. researchgate.net These biocatalytic methods offer high stereoselectivity under mild reaction conditions. researchgate.net
Below is a table summarizing the biocatalytic reduction of 1-indanone using different biocatalysts.
Table 1: Biocatalytic Reduction of 1-Indanone to 1-Indanol
| Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Lactobacillus paracasei BD71 | (S)-1-indanol | 93 | >99 | tandfonline.comresearchgate.net |
| Daucus carota cell extracts | (S)-1-indanol | 57 | 98 | researchgate.net |
| Lactobacillus brevis ATCC 14869 | (S)-1-indanol | 77 | 74 | researchgate.net |
| Lactobacillus plantarum BY14 | (S)-1-indanol | 41 | 35 | researchgate.net |
| Enterococcus faecium BY48 | (S)-1-indanol | 64 | 61 | researchgate.net |
Alpha-Functionalization of the Cyclopentanone (B42830) Ring (e.g., Alkylation, Acylation, Condensation Reactions)
The carbon atom adjacent (alpha) to the carbonyl group in the cyclopentanone ring is another key site for derivatization due to the acidity of its protons. This allows for a variety of functionalization strategies, including alkylation, acylation, and condensation reactions.
Alkylation: The generation of an enolate anion at the alpha-position, typically using a base like sodium ethoxide, facilitates the introduction of alkyl groups. nih.gov A one-pot process involving a Heck reaction followed by hydrogenation and base-mediated cyclization can form a 1-indanone anion, which is then alkylated to yield 2-substituted 1-indanones. nih.gov
Acylation: The enolate of 1-indanone can also react with acylating agents. For example, a Dieckmann condensation of an ortho-alkylated benzoic acid intermediate can lead to the formation of a 2-acyl-1-indanone. nih.gov
Condensation Reactions: Aldol-type condensation reactions are common for alpha-functionalization. For instance, 1-indanones can react with aldehydes to form 2-arylidene-1-indanones. organic-chemistry.org These α,β-unsaturated ketones are versatile intermediates for further transformations, including the synthesis of fused ring systems. rsc.org Photochemical reactions also provide a pathway to highly functionalized 1-indanones. Irradiation of o-alkylphenyl alkyl ketones can lead to the formation of diradicals that cyclize into 1-indanone structures. acs.org
Electrophilic Substitution and Introduction of Heteroatom-Containing Substituents on the Aromatic Ring
The aromatic ring of the 1-indanone scaffold can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the substituents already present on the ring. wikipedia.org
The 1-indanone core contains two key influencing groups:
The Acyl Group: The carbonyl group fused to the aromatic ring acts as a deactivating group, withdrawing electron density from the ring via resonance and inductive effects. This makes the aromatic ring less reactive towards electrophiles and directs incoming electrophiles to the meta positions (C5 and C7). wikipedia.org
Alkyl Substituents: In a compound like 6-Ethyl-2,2-dimethyl-1-indanone, the ethyl group at the C6 position is an activating group. It donates electron density to the ring, making it more reactive, and directs incoming electrophiles to the ortho (C5 and C7) and para (no para position available) positions. wikipedia.org
The final substitution pattern results from the combined effects of these groups. For 6-ethyl-1-indanone derivatives, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions, which are ortho to the activating ethyl group and meta to the deactivating acyl group.
Common electrophilic aromatic substitution reactions applicable to the indanone ring include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst. masterorganicchemistry.com For example, halo-1-indanones can be synthesized via chlorosulfonic acid-mediated Friedel–Crafts cyclization. nih.gov
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although the deactivating nature of the indanone's carbonyl group can make these reactions challenging. masterorganicchemistry.com Nevertheless, syntheses of various substituted 1-indanones have been achieved through intramolecular Friedel–Crafts reactions. nih.govbeilstein-journals.org
Formation of Fused Heterocyclic Systems from Indanone Precursors
The 1-indanone scaffold serves as a valuable precursor for the synthesis of more complex fused carbocyclic and heterocyclic systems. rsc.org These annulation reactions significantly expand the chemical diversity derivable from indanones.
Fused Heterocycles:
Indenothiazoles: Alpha-chlorination of 1-indanone, followed by a base-mediated condensation with thiourea (B124793) or N-arylthiourea, yields 2-indenothiazoles. rsc.org
Dihydroindeno[1,2-b]chromenes: An asymmetric domino annulation of 2-isothiocyanato-1-indanones with specific organocatalysts can produce fused oxygen-containing heterocycles like dihydroindeno[1,2-b]chromenes with excellent stereoselectivity. nih.govrsc.org
Bridged Fused Heterocycles: Asymmetric catalytic hemiketalization involving 2-isothiocyanato-1-indanones can lead to the stereoselective construction of bridged fused heterocyclic products. rsc.org
Fused Carbocycles and Spiro Compounds:
Benzocycloheptenones: Rhodium-catalyzed C-C bond activation allows for a [5+2] cycloaddition reaction between 1-indanones and alkynes, resulting in ring expansion to form decorated benzocycloheptenones. rsc.org
Spiro Compounds: Dimerization of 2-arylidene-1-indanones can generate corresponding spiro compounds. rsc.org Furthermore, N-heterocyclic carbene-catalyzed reactions of phthalaldehydes can produce polyhydroxylated spiro- or fused 1-indanones. nih.gov
These strategies highlight the versatility of the 1-indanone core, enabling a wide range of chemical modifications to produce a vast library of complex molecules.
Advanced Spectroscopic and Analytical Characterization of 1 Indanone Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C)
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the structure of 6-Ethyl-2,2-dimethyl-1-indanone.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the ethyl group protons (both the quartet for the methylene (B1212753) and the triplet for the methyl), and the singlet for the two equivalent methyl groups at the 2-position. The chemical shifts of the aromatic protons are influenced by the electron-donating ethyl group and the electron-withdrawing carbonyl group. Analysis of model compounds like 1-indanone (B140024) reveals characteristic chemical shifts for the aromatic and aliphatic protons, which serve as a basis for assigning the spectrum of its derivatives. chemicalbook.comchegg.comsacredheart.educhegg.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In this compound, separate resonances are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the quaternary carbon at the 2-position, the methylene and methyl carbons of the ethyl group, and the methyl carbons at the 2-position. The chemical shift of the carbonyl carbon is typically found significantly downfield. chemicalbook.comcdnsciencepub.com The assignments of the carbon signals can be aided by comparing with the known spectra of 1-indanone and substituted derivatives. chemicalbook.comcdnsciencepub.comchemicalbook.com
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | δ 7.0 - 7.8 | m | 3H |
| Ethyl CH₂ | δ 2.6 - 2.8 | q | 2H |
| Methylene CH₂ (ring) | δ 2.9 - 3.1 | s | 2H |
| Ethyl CH₃ | δ 1.2 - 1.4 | t | 3H |
| Dimethyl CH₃ | δ 1.1 - 1.3 | s | 6H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C=O | δ 205 - 210 |
| Aromatic C (substituted) | δ 130 - 155 |
| Aromatic CH | δ 120 - 135 |
| C(CH₃)₂ | δ 45 - 55 |
| Methylene CH₂ (ring) | δ 35 - 45 |
| Ethyl CH₂ | δ 25 - 35 |
| Ethyl CH₃ | δ 10 - 20 |
| Dimethyl CH₃ | δ 20 - 30 |
Two-Dimensional (2D) NMR Experiments for Connectivity and Hybridization State Determination
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, revealing which protons are neighbors in the molecular structure. For instance, a cross-peak between the ethyl group's methylene and methyl protons would confirm their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.comcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comcolumbia.edu This is instrumental in piecing together the entire molecular skeleton, for example, by showing correlations from the ethyl protons to the aromatic ring carbons or from the gem-dimethyl protons to the carbonyl carbon and the adjacent aromatic carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ carbons, aiding in the definitive assignment of the carbon spectrum. uvic.ca
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₆O) by distinguishing it from other potential formulas with the same nominal mass. The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition. miamioh.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. royalsocietypublishing.orgnih.govacs.org For ketones, derivatization can sometimes be employed to enhance ionization efficiency. royalsocietypublishing.orgnih.gov ESI-MS can be used to confirm the molecular weight of this compound and, when coupled with tandem mass spectrometry (MS/MS), can provide structural information through collision-induced dissociation (CID) experiments. nih.govxmu.edu.cn The fragmentation patterns of related indanone structures have been studied, providing a basis for interpreting the spectrum of the target compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. creative-proteomics.comacs.orgthermofisher.comuri.edutdi-bi.com It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for ketones include α-cleavage (loss of an alkyl group adjacent to the carbonyl) and McLafferty rearrangement. libretexts.orglibretexts.org Analysis of the fragmentation pattern provides valuable clues about the structure of the molecule. nih.gov
| Technique | Information Obtained |
| HRMS | Exact mass and elemental composition. |
| ESI-MS | Molecular weight confirmation, analysis of polar derivatives. |
| GC-MS | Separation from mixtures, molecular weight, and structural information from fragmentation patterns. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These vibrations are specific to the types of bonds and functional groups present, making these techniques excellent for functional group identification.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemicalbook.comnist.gov For this compound, the most prominent and diagnostic absorption band in the IR spectrum will be the strong stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1680-1700 cm⁻¹ for α,β-unsaturated ketones. Other characteristic bands include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring. The presence and position of these bands provide clear evidence for the key functional groups in the molecule. researchgate.net
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While the selection rules for Raman and IR spectroscopy differ, they often provide complementary information. The carbonyl stretch in this compound would also be observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra.
The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₁₃H₁₆O), this results in 81 possible vibrational modes. While not all of these will be observable or easily assigned, the key functional group vibrations provide a rapid and reliable method for confirming the presence of the indanone core and its substituents.
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1680 - 1700 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
Detailed research findings from crystallographic studies of 1-indanone and its derivatives reveal key structural features. The core indanone scaffold consists of a planar benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. The conformation of this cyclopentanone ring is of particular interest, as it can adopt various puckered forms to minimize steric strain.
In a study of 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one, single-crystal X-ray diffraction provided definitive proof of its molecular structure. nih.gov The analysis revealed that each of the two indanone ring systems is nearly planar. nih.gov The dihedral angle between the two indan-1-one residues was found to be 79.83 (5)°, indicating a nearly orthogonal arrangement. nih.gov The packing of molecules within the crystal is stabilized by a network of C—H···O and C—H···π interactions, as well as π–π stacking between benzene rings of adjacent molecules. nih.gov
The table below presents crystallographic data for a representative 1-indanone derivative, illustrating the type of precise structural information obtained from X-ray diffraction analysis.
Interactive Table: Crystallographic Data for 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9225 (6) |
| b (Å) | 10.1226 (8) |
| c (Å) | 10.3927 (7) |
| α (°) | 103.200 (6) |
| β (°) | 103.304 (6) |
| γ (°) | 109.462 (7) |
| Volume (ų) | 721.25 (9) |
| Z | 2 |
| Temperature (K) | 100 |
This data is for a related derivative and is presented to illustrate the principles of X-ray crystallographic analysis for 1-indanone structures.
Further analysis of bond lengths and angles within the 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one structure reveals the expected sp² hybridization for the carbonyl carbon and the aromatic carbons, and sp³ hybridization for the aliphatic carbons of the cyclopentanone ring. The precise measurement of these parameters confirms the electronic and structural integrity of the molecule in the solid state.
Computational and Theoretical Investigations of 1 Indanone Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Geometry and Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular geometry and electronic structure of 1-indanone (B140024) systems. These computational approaches enable the precise determination of bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. For instance, DFT calculations have been employed to analyze stereoelectronic effects in manganese-catalyzed hydrogenation reactions of indanone, using methods like PBE0-D3PCM//RI-BP86PCM to model the system. researchgate.net
The electronic structure, which dictates the chemical behavior of a molecule, can also be thoroughly investigated. Methods like Complete Neglect of Differential Overlap (CNDO) have been used to calculate the pi electronic charge distribution in substituted quinones, a concept applicable to indanones to understand their binding properties. nih.gov Such calculations reveal how substituents on the indanone ring system influence the distribution of electrons, which is crucial for predicting reactivity and intermolecular interactions.
Table 1: Representative Theoretical Methods Used in 1-Indanone System Studies
| Method | Application | Reference |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms | researchgate.net |
| Ab Initio Methods | High-accuracy electronic structure, benchmarking | wiley-vch.de |
| Molecular Mechanics (MM) | Conformational analysis, energy minimization | researchgate.net |
| Semi-empirical Methods (e.g., MOPAC) | Initial geometry optimization, large systems | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. ossila.comjoaquinbarroso.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. joaquinbarroso.com For 1-indanone derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. organic-chemistry.org
Analysis of charge distribution provides a map of the electrostatic potential on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other reagents. nih.gov For substituted indanones like 6-Ethyl-2,2-dimethyl-1-indanone, the positions of the ethyl and dimethyl groups will influence the charge distribution across the aromatic and cyclopentanone (B42830) rings, thereby affecting its reactivity in, for example, electrophilic aromatic substitution or nucleophilic addition reactions.
Table 2: Conceptual Data on Frontier Orbitals of a Generic Substituted 1-Indanone
| Parameter | Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and stability |
| Charge Distribution | Site-selectivity of reactions |
Conformational Analysis and Tautomerism Studies of Indanone Derivatives
The three-dimensional shape or conformation of a molecule can significantly impact its physical and biological properties. Conformational analysis of indanone derivatives involves identifying the most stable arrangements of their atoms in space. For a molecule like this compound, this would include determining the preferred orientation of the ethyl group relative to the indanone ring system.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for 1-indanone systems. wiley-vch.defrontiersin.orgresearchgate.net Specifically, keto-enol tautomerism can occur where the 1-indanone (keto form) is in equilibrium with its corresponding indenol (enol form). researchgate.net While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. frontiersin.org Computational studies can quantify the energy difference between tautomers, providing insight into their relative populations under different conditions. researchgate.netmdpi.com For instance, in the presence of a Mn-catalyst, 2-carbonyl-1-indanones can undergo keto-enol tautomerization to form an enolate intermediate. rsc.orgnih.gov
Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions involving 1-indanone derivatives. nih.govsmu.edu By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, computational studies have been used to understand the mechanism of various synthetic routes to indanones, such as the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Similarly, the mechanism of rhodium-catalyzed asymmetric intramolecular 1,4-additions to form chiral 3-aryl-1-indanones has been investigated computationally. organic-chemistry.org These models can reveal subtle details about bond-breaking and bond-forming processes, as well as the role of catalysts in lowering the activation energy. researchgate.net For the synthesis of 1-indanones, mechanisms such as the "cut-insert-sew" fashion involving ethylene (B1197577) have been proposed. rsc.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies focusing on Chemical and Spectroscopic Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov By using computational descriptors that encode information about a molecule's size, shape, and electronic properties, QSPR models can predict properties such as boiling point, solubility, and spectroscopic characteristics.
For 1-indanone derivatives, QSPR models can be developed to predict properties like their retention time in chromatography or their absorption maxima in UV-Vis spectroscopy. researchgate.net These models are built by training on a set of molecules with known properties and can then be used to predict the properties of new, unsynthesized compounds. This approach can accelerate the discovery of new materials with desired characteristics by prioritizing synthetic efforts. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 1 Indanones
Reactivity of the Carbonyl Group: Nucleophilic Addition, Condensation, and Enolization Processes
The carbonyl group is a key functional group that dictates much of the reactivity of 1-indanones. It is susceptible to nucleophilic attack and can participate in various condensation and enolization reactions.
Nucleophilic Addition: The electrophilic carbon atom of the carbonyl group in 1-indanones readily reacts with a wide range of nucleophiles. wikipedia.org These reactions, often termed 1,2-nucleophilic additions, result in the formation of a new single bond and the breaking of the carbon-oxygen pi bond. wikipedia.org Common nucleophiles include organometallic reagents like Grignard reagents, hydrides for reduction to alcohols, and enolates in aldol (B89426) reactions. wikipedia.org For instance, the reaction of a 1-indanone (B140024) with a Grignard reagent leads to the formation of a tertiary alcohol. rsc.org
Condensation Reactions: 1-Indanones are excellent substrates for various condensation reactions. The Knoevenagel condensation, which involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, is a common transformation. For example, 1-indanone can react with aromatic aldehydes in a Claisen-Schmidt condensation to produce 2-benzylidene-1-indanones. beilstein-journals.orgusm.my These reactions are typically catalyzed by an acid or a base. Self-condensation of 1,3-indandione, a related dicarbonyl compound, can occur under acidic or basic conditions to form dimers like bindone (B167395) or trimers like truxenone. researchgate.net Aldol-type annulation reactions have also been employed to synthesize the 1-indanone framework itself, highlighting the importance of condensation chemistry in this class of compounds. liv.ac.uk
Enolization Processes: The presence of at least one hydrogen atom on the α-carbon allows 1-indanones to undergo enolization, a process that is typically catalyzed by either an acid or a base. libretexts.org The resulting enol or enolate is a key intermediate in many reactions. For example, in the presence of a manganese catalyst, 2-carbonyl-1-indanones can undergo keto-enol tautomerization to form an enolate, which can then react with alkynes. rsc.orgnih.gov The enolization is also a crucial step in organocatalyzed reactions, where a catalyst can promote the formation of the enol form to facilitate subsequent transformations. nih.gov
Table 1: Examples of Carbonyl Group Reactivity in 1-Indanones
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 1-indanone, various aromatic aldehydes | Trifluoroacetic acid | 2-Benzylidene-1-indanones | beilstein-journals.org |
| Claisen-Schmidt Condensation | 1-indanone, 4-benzaldehyde derivatives | Not specified | Indanone-based chalcones | usm.my |
| Regioselective Addition | 2-carbonyl-1-indanones, terminal alkynes | Mn(CO)₅Br | Markovnikov addition product | rsc.orgnih.gov |
| Aldol-Type Annulation | 2-halobenzaldehydes, n-butyl vinyl ether | Pd(OAc)₂, dppp, Ethylene (B1197577) Glycol | 1-indanones | liv.ac.uk |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of the 1-indanone scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Electrophilic Aromatic Substitution: Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution on the indanone ring system. Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for synthesizing the 1-indanone core itself. beilstein-journals.orgnih.gov The reaction typically proceeds in the presence of a strong acid catalyst like polyphosphoric acid or a Lewis acid. beilstein-journals.orgnih.gov For example, 3-arylpropionic acids can be cyclized using Tb(OTf)₃ at high temperatures to yield substituted 1-indanones. nih.gov Similarly, 3,3-dimethylacrylic acid can react with an aromatic substrate in the presence of NbCl₅ to form 1-indanone derivatives. beilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring for SNAr reactions. wikipedia.org In the context of 1-indanones, a fluorine atom on the aromatic ring can act as a leaving group in the presence of a nucleophile. For instance, 5-fluoro-1-indanone (B1345631) can undergo nucleophilic aromatic substitution with morpholine. researchgate.net The SNAr mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org
Table 2: Substitution Reactions on the 1-Indanone Aromatic Ring
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 3-arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | nih.gov |
| NbCl₅-induced Synthesis | 3,3-dimethylacrylic acid, aromatic substrate | NbCl₅ | 1-indanone derivatives | beilstein-journals.orgnih.gov |
| Nucleophilic Aromatic Substitution | 5-fluoro-1-indanone, morpholine | Not specified | 5-morpholino-1-indanone | researchgate.net |
Radical Reactions and Photochemical Transformations of Indanone Derivatives
Indanone derivatives are also amenable to radical and photochemical reactions, opening up pathways to complex molecular architectures.
Radical Reactions: The generation of carbon-centered radicals from diazoalkanes via a photoredox radical cascade cyclization has been used to construct indanone skeletons. acs.org This method involves the irradiation of a mixture containing a photocatalyst, a base, and the starting materials with visible light. acs.org Another approach involves a three-component radical cyclization/haloazidation of enynones to produce 1-indanones. researchgate.net This metal-free reaction proceeds through a radical addition, a 5-exo-dig cyclization, and a radical coupling. researchgate.net
Photochemical Transformations: Photochemical reactions of indanone derivatives can lead to the formation of complex polycyclic frameworks. rsc.org For example, an ortho-photocycloaddition of an indanone substrate can initiate a reaction cascade to produce strained polycyclic compounds. rsc.org Photodimerization of 3-arylindenone derivatives has been observed to yield different stereoisomers depending on whether the reaction is carried out in solution or in the solid state. rsc.org In solution, anti-head-to-head dimers are formed, while in the solid state, syn-head-to-head cyclobutane (B1203170) dimers are produced. rsc.org
Table 3: Radical and Photochemical Reactions of Indanones
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Radical Cascade Cyclization | 2-allylbenzaldehyde, ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O, blue LEDs | Indanone derivative | acs.org |
| Photochemical Cascade | Indanone precursor with ortho-alkenyl group | UV light | Strained polycyclic framework | rsc.org |
| Photodimerization | 3-arylindenones | 365 nm light, benzene solution | anti-HH dimers | rsc.org |
| Solid-State Photodimerization | 3-arylindenones | Solid state, UV light | syn-HH cyclobutane dimers | rsc.org |
| Photoredox Decarboxylative Annulation | α-oxocarboxylic acid, alkene | Ir[dF(CF₃)ppy]₂(phen)PF₆, visible light | Indanone | researchgate.net |
Ring-Opening, Ring-Closing, and Rearrangement Reactions Involving the Indanone Core
The strained five-membered ring of the indanone core can participate in a variety of ring-opening, ring-closing, and rearrangement reactions.
Ring-Opening and Ring-Closing Reactions: Ring-opening of the indanone core can be achieved under certain conditions. For instance, a retro-aldol reaction can lead to the opening of the five-membered ring. rsc.org Conversely, ring-closing metathesis (RCM) has been used to construct spiro-fused systems from diallyl indanone compounds using Grubbs' second-generation catalyst. rsc.org
Ring-Expansion Reactions: 1-indanones are effective substrates for various ring-expansion reactions to form larger ring systems. A rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones can produce benzocycloheptenone skeletons. rsc.orgnih.gov Another strategy involves a base-promoted ring expansion of 2-substituted 1-indanones with alkynes to form benzocycloheptene (B12447271) systems. rsc.org A two-step ring expansion of 1-indanones to 2-halo-1-naphthols has also been developed, providing access to complex natural product cores. acs.orgnih.gov
Rearrangement Reactions: The Beckmann rearrangement of 1-indanone oximes is a well-studied transformation that leads to the formation of lactams (dihydroquinolinones). nih.gov This rearrangement is typically promoted by acids like polyphosphoric acid or Lewis acids such as aluminum chloride. researchgate.net Interestingly, under certain conditions, the attempted Beckmann rearrangement of 6-methoxyindanone oximes can lead to unexpected products like 2-sulfonyloxyindanone and a dimeric product. nih.gov
Table 4: Ring Reactions of the Indanone Core
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis | Diallyl indanone compound | Grubbs' second-generation catalyst | Spiro beilstein-journals.orgbeilstein-journals.orgnonane derivative | rsc.org |
| Ring Expansion (Ethylene Insertion) | 1-indanones, ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone skeleton | rsc.orgnih.gov |
| Ring Expansion (to Naphthol) | 1-indanones | Two-step sequence | 2-Halo-1-naphthols | acs.orgnih.gov |
| Beckmann Rearrangement | 1-indanone oxime | Aluminum chloride, CH₂Cl₂ | Hydrocarbostyril (lactam) | researchgate.net |
| Ring Expansion (to Isocarbostyril) | 2-substituted 1-indanones | Not specified | 2-Hydroxyisocarbostyril derivatives | acs.org |
Academic Applications and Emerging Research Directions in Indanone Chemistry
Role as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules
Indanones, as a class, are highly valued as intermediates in the synthesis of complex organic molecules. Their fused ring system, combining an aromatic ring with a cyclopentanone (B42830), provides a rigid framework that can be strategically functionalized. The core structure is a frequent component in the synthesis of pharmaceuticals and biologically active compounds. For instance, 2,2-dimethyl-1-indanone is a known intermediate in the production of anti-inflammatory and antiallergic drugs. google.com The presence of the gem-dimethyl group at the 2-position can be crucial in directing the stereochemical outcome of subsequent reactions and in providing steric bulk that can influence the biological activity of the final product.
The specific substitution pattern of 6-Ethyl-2,2-dimethyl-1-indanone, featuring an ethyl group on the aromatic ring, suggests its potential as a precursor for a variety of targeted molecules. The ethyl group can be a site for further chemical modification or can serve to modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the indanone system. The synthesis of various indanone derivatives often involves intramolecular Friedel-Crafts reactions, a powerful tool for forming the five-membered ring. google.comorgsyn.orgnih.gov The starting materials for such syntheses are typically substituted phenylpropionic acids or their corresponding acyl chlorides. google.comnih.gov
Development of Novel Synthetic Methodologies Leveraging the Indanone Scaffold
The development of new synthetic methods is a continuous pursuit in organic chemistry, and the indanone scaffold has been a fertile ground for such innovation. Research has explored various catalytic systems to improve the efficiency and selectivity of indanone synthesis. For example, transition metal-catalyzed carbonylative cyclization reactions have been developed as an effective means to produce 1-indanones from carboxylic acid esters. nih.gov These methods offer advantages over traditional Friedel-Crafts acylations, such as milder reaction conditions and greater functional group tolerance.
Furthermore, the reactivity of the indanone core itself has been exploited in the development of novel synthetic transformations. The carbonyl group and the adjacent methylene (B1212753) group are key sites for a wide range of chemical reactions, including aldol (B89426) condensations, Michael additions, and various oxidation and reduction reactions. iyte.edu.tr The specific substituents on the indanone ring, such as the ethyl and dimethyl groups in this compound, would be expected to influence the course of these reactions, offering opportunities for the synthesis of unique and complex molecular architectures.
Exploration of Indanones in Materials Science or Catalyst Design
While the primary application of indanones has traditionally been in the synthesis of biologically active molecules, their rigid, planar structure also makes them attractive candidates for exploration in materials science and catalyst design. Derivatives of indanone have been investigated for their potential use in the production of polymers, dyes, and pigments. ontosight.ai The ability to tune the electronic and steric properties of the indanone molecule through substitution on the aromatic and aliphatic rings is a key advantage in this context.
The specific compound this compound, with its combination of alkyl substituents, could potentially be incorporated into polymer backbones to impart specific thermal or mechanical properties. Furthermore, the indanone scaffold can serve as a ligand for metal catalysts. The carbonyl group and the aromatic ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic environment around the metal, thereby influencing the catalyst's activity and selectivity. While specific research on this compound in these areas is not yet prevalent, the broader field of indanone chemistry suggests that this is a promising avenue for future investigation.
Future Perspectives in Fundamental Indanone Chemistry and Synthetic Innovation
The future of indanone chemistry is bright, with ongoing research focused on the development of more efficient and sustainable synthetic methods. The exploration of novel catalytic systems, including biocatalysis, for the synthesis and functionalization of indanones is an area of active research. The unique substitution pattern of this compound makes it an interesting target for such studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-Ethyl-2,2-dimethyl-1-indanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using substituted indane precursors. Purity optimization involves chromatographic techniques (e.g., column chromatography) and recrystallization in non-polar solvents. Analytical methods like HPLC or GC-MS should confirm purity (>95%) . For derivatives, functionalization at the ethyl or methyl groups may require regioselective catalysts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to resolve the ethyl and methyl substituents, ensuring no positional isomerism. Mass spectrometry (EI-MS or HRMS) confirms molecular weight (C₁₃H₁₆O), while IR spectroscopy identifies ketone carbonyl stretches (~1700 cm⁻¹). Cross-validate with X-ray crystallography if crystalline .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data are limited, apply GHS/CLP precautions: use PPE (gloves, goggles), avoid inhalation (P261), and ensure proper ventilation. Store at 0–6°C for stability, and dispose of waste via incineration .
Advanced Research Questions
Q. How do the electronic and steric effects of the ethyl and methyl groups influence the compound’s reactivity in catalytic transformations?
- Methodological Answer : The 2,2-dimethyl group induces steric hindrance, limiting electrophilic substitution at the adjacent positions. Computational studies (DFT) can map electron density to predict sites for functionalization. For example, the ethyl group may undergo oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
Q. What experimental strategies can resolve contradictions in bioactivity data (e.g., antifungal efficacy) across studies?
- Methodological Answer : Standardize assay conditions (e.g., MIC testing against Candida albicans with RPMI-1640 media). Use statistical tools (ANOVA, Tukey’s HSD) to assess variability. Replicate experiments across independent labs and validate via time-kill curves or SEM imaging of fungal morphology .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications at the ethyl (e.g., elongation to propyl) or methyl groups (e.g., halogenation). Test bioactivity in vitro and correlate with steric/electronic parameters (Hammett constants, logP). Molecular docking against fungal cytochrome P450 targets may reveal binding motifs .
Q. What analytical approaches are recommended to investigate metabolic degradation pathways of this compound in environmental samples?
- Methodological Answer : Use LC-MS/MS to identify hydroxylated or ring-cleavage metabolites. Isotopic labeling (¹⁴C at the ethyl group) tracks degradation products. Microbial assays (e.g., Pseudomonas spp.) can model biodegradation pathways, with NMR confirming intermediate structures .
Data Presentation and Reproducibility
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) in publications?
- Methodological Answer : Include raw data in supplementary materials and annotate anomalies (e.g., solvent effects, impurities). Compare with computational predictions (ChemDraw NMR simulation) and reference analogous compounds (e.g., 6-methoxy-1-indanone) for shift validation .
Q. What statistical methods are essential for validating kinetic parameters in reaction mechanism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
